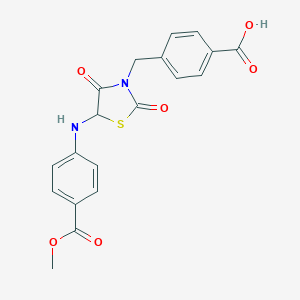
4-((5-((4-(Methoxycarbonyl)phenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((5-((4-(Methoxycarbonyl)phenyl)amino)-2,4-dioxothiazolidin-3-yl)methyl)benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves esterification of dicarboxylic acids . The process typically involves stirring the reactants at room temperature for several hours, followed by concentration under reduced pressure .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-[4-(methoxycarbonyl)phenyl]benzoic acid”, have been reported . It has a density of 1.2±0.1 g/cm³, a boiling point of 439.3±38.0 °C at 760 mmHg, and a flash point of 167.1±20.3 °C .科学的研究の応用
Medicinal Chemistry and Drug Development
The synthesis of pyrrole-3-carboxylic acid amides, like our compound, is of significant interest due to their central role in successful drugs. Notably, Atorvastatin (a cholesterol-lowering drug) and Sunitinib (used for cancer treatment) contain this substructure. Researchers explore derivatives of pyrrole-3-carboxylic acids for potential therapeutic applications .
Antifungal Agents
Studies have screened newly synthesized compounds similar to our compound for in vitro antifungal activity. These derivatives exhibit fungistatic properties, making them promising candidates for combating fungal infections .
Antibacterial Activity
The length of the amide side chain at the ortho-position of the 2-phenyl group significantly influences antibacterial activity. Investigating variations of our compound could lead to novel antibacterial agents .
Organic Synthesis
Pyrrolin-4-ones, including our compound, are structurally related to bioactive molecules. Researchers explore various synthetic approaches, such as oxidative cyclization of β-enaminones or Cu(II)-catalyzed reactions, to access these compounds .
Transition Metal-Catalyzed Reactions
Our compound’s structure suggests potential applications in transition metal-catalyzed carbon–carbon bond formation. For instance, Suzuki–Miyaura cross-coupling reactions, known for their mild conditions and functional group tolerance, could be explored .
Safety and Hazards
The safety and hazards of a similar compound, “4-(Methoxycarbonyl)phenylboronic Acid”, have been reported . It is known to cause skin irritation and serious eye irritation. Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
特性
IUPAC Name |
4-[[5-(4-methoxycarbonylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-27-18(25)13-6-8-14(9-7-13)20-15-16(22)21(19(26)28-15)10-11-2-4-12(5-3-11)17(23)24/h2-9,15,20H,10H2,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEAFMIIERKYMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Nitrophenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B352411.png)
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
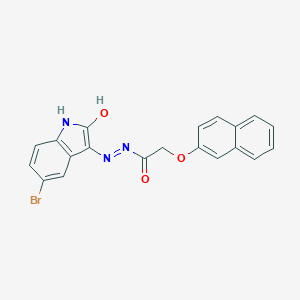
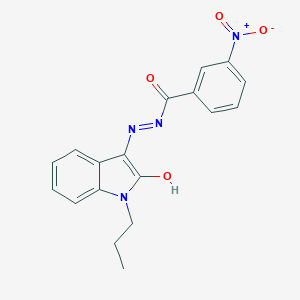
![5-bromo-2-hydroxy-N'-[(3E)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B352426.png)
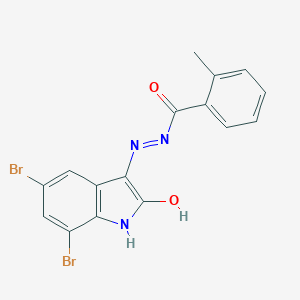
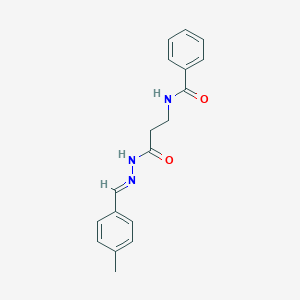
![N'-[(4-chlorophenoxy)acetyl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B352437.png)
![{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B352445.png)
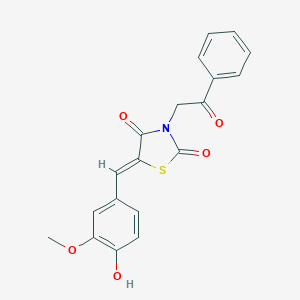
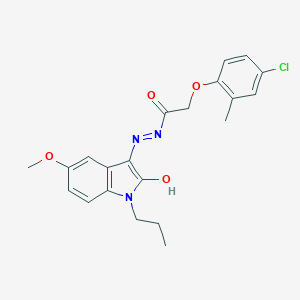
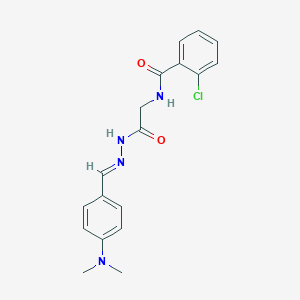
![N'-[5-methyl-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]-3-phenylpropanehydrazide](/img/structure/B352457.png)